N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide
CAS No.: 184419-15-6
Cat. No.: VC15919032
Molecular Formula: C12H19NO2SSi
Molecular Weight: 269.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184419-15-6 |
|---|---|
| Molecular Formula | C12H19NO2SSi |
| Molecular Weight | 269.44 g/mol |
| IUPAC Name | N-benzylidene-2-trimethylsilylethanesulfonamide |
| Standard InChI | InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
| Standard InChI Key | FSLVHQDOXBAKTM-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
The molecular structure of N-benzylidene-2-(trimethylsilyl)ethanesulfonamide (C12H19NO2SSi) comprises three key components:
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Sulfonamide Core: The ethanesulfonamide group (-SO2NH-) provides hydrogen-bonding capacity and polarity.
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Trimethylsilyl (TMS) Group: The TMS substituent at the β-position of the ethane chain introduces steric bulk and lipophilicity, enhancing stability against nucleophilic attack .
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Benzylidene Moiety: The N-benzylidene group (-N=CHC6H5) forms a conjugated Schiff base structure, enabling reactivity in cycloaddition or rearrangement reactions .
Key Structural Insights:
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The TMS group shields the sulfonamide nitrogen, reducing unwanted side reactions during synthetic transformations .
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The benzylidene group’s π-system facilitates electron delocalization, which can stabilize transition states in asymmetric catalysis .
Synthesis and Optimization
Synthetic Routes
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is typically synthesized via a two-step protocol:
Step 1: Preparation of 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2)
SES-NH2 is synthesized by sulfonamidation of 2-(trimethylsilyl)ethylamine using sulfonyl chlorides. A green chemistry approach employs Ru/Fe3O4 nanocatalysts to optimize yield (up to 97%) under mild conditions :
Step 2: Schiff Base Formation
Condensation of SES-NH2 with benzaldehyde in anhydrous toluene under reflux yields the target compound :
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes imine formation |
| Solvent | Anhydrous toluene | Prevents hydrolysis |
| Catalyst | Molecular sieves (4Å) | Absorbs H2O, shifts equilibrium |
Physicochemical Properties
Experimental and computational data reveal the following properties:
Spectral Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 0.05 (s, 9H, Si(CH₃)₃), 1.85–2.10 (m, 2H, CH₂), 3.45 (t, 2H, SO₂NCH₂), 7.35–7.50 (m, 5H, Ar-H), 8.25 (s, 1H, N=CH) .
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IR (KBr): 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1645 cm⁻¹ (C=N stretch) .
Solubility and Stability
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Solubility: Highly soluble in apolar solvents (toluene, CH₂Cl₂) due to the TMS group; sparingly soluble in water .
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Stability: Stable under anhydrous conditions but hydrolyzes in acidic media to regenerate SES-NH2 and benzaldehyde .
Applications in Organic Synthesis
Asymmetric Aziridination
N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide serves as a precursor to chiral aziridines. Using Eliel’s oxathiane-derived sulfonium salts, enantioselective aziridination achieves up to 98% ee :
Key Advantages:
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The SES group acts as a removable protecting group, enabling downstream functionalization .
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Sodium hydride can replace phosphazene bases (e.g., EtP2) without compromising yield or selectivity .
Future Directions
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